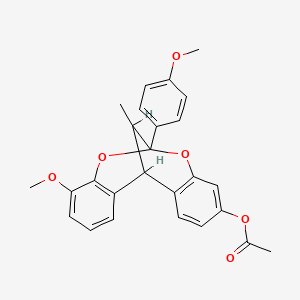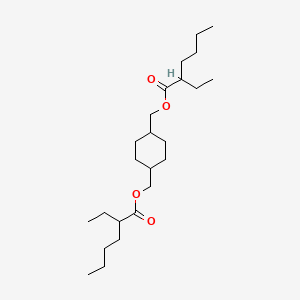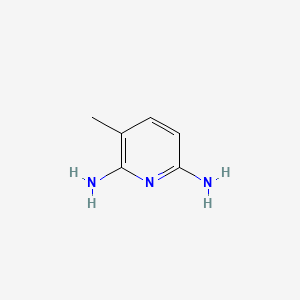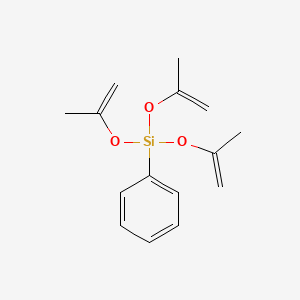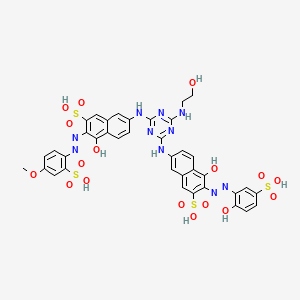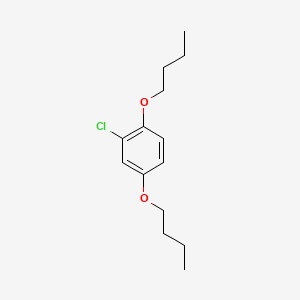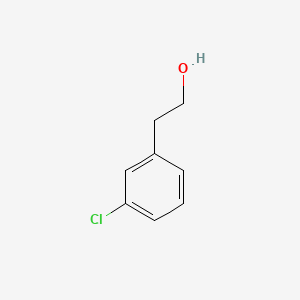
2-(3-Chlorophenyl)ethanol
概要
説明
“2-(3-Chlorophenyl)ethanol”, also known as “3-Chlorophenethyl alcohol”, is a chemical compound with the linear formula ClC6H4CH2CH2OH . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)ethanol” consists of a chlorine atom attached to a phenyl group, which is further attached to an ethanol group . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .
Chemical Reactions Analysis
Alcohols, including “2-(3-Chlorophenyl)ethanol”, can undergo a variety of reactions. They can fragment in two characteristic ways: alpha cleavage and dehydration . Alpha cleavage refers to the breaking of the bond between the oxygen-bearing carbon atom and one of the neighboring carbons .
Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)ethanol” is a liquid at room temperature . It has a boiling point of 135-137 °C/13 mmHg and a density of 1.181 g/mL at 25 °C .
科学的研究の応用
1. Pharmaceutical Intermediates
2-(3-Chlorophenyl)ethanol serves as a key pharmaceutical intermediate. For example, it is used in the synthesis of β-adrenoceptor receptor agonists. Efficient synthesis methods using microorganisms like Candida ontarioensis have been developed to produce this compound with high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012). Similarly, other research has focused on the synthesis of (S)-1-(2-chlorophenyl)ethanol, a key intermediate of L-cloprenaline, a drug used for relieving asthma symptoms, employing Alternaria alternata isolates (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
2. Chiral Synthesis
The compound is also important in the chiral synthesis of various pharmaceuticals. For instance, it has been used in the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor for β3-adrenergic receptor agonists, via Lipozyme TL IM-catalyzed resolution (Xia, Lin, & Chen, 2012). Another study utilized Escherichia coli cells for the synthesis of (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger et al., 2013).
3. Drug Metabolism Research
Metabolic formation and synthesis of derivatives of 2-(3-Chlorophenyl)ethanol have been studied in the context of hypocholesteremic effects in rats, shedding light on its potential applications in drug metabolism and pharmaceutical research (Sinsheimer et al., 1976).
4. Coordination Chemistry
In coordination chemistry, enantiomerically pure, planar chiral Cp*Ru complexes synthesized from (S)-1-(2-chlorophenyl)ethanol have been explored. These compounds provide insights into the coordination properties and potential applications in catalysis and materials science (Dubarle-Offner et al., 2012).
5. Environmental and Health Applications
Research has also been conducted on the catalytic dechlorination and detoxification of 1-(2-chlorophenyl)ethanol, highlighting its relevance in environmental and health applications, particularly in reducing the toxicological effects of CPE-contaminated wastewater (Zhou, Wang, & Sheng, 2010).
Safety and Hazards
作用機序
Mode of Action
2-(3-Chlorophenyl)ethanol acts as an agonist of the beta-adrenergic receptor . This means that it binds to the receptor and activates it, mimicking the effects of natural neurotransmitters like adrenaline . The activation of the beta-adrenergic receptor leads to a series of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP levels, which ultimately results in the relaxation of bronchial smooth muscle .
Biochemical Pathways
The activation of the beta-adrenergic receptor by 2-(3-Chlorophenyl)ethanol affects several biochemical pathways. One of the most significant is the cyclic AMP pathway, which is involved in the regulation of many cellular processes, including the relaxation of smooth muscle tissue . The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to changes in their activity .
Pharmacokinetics
Factors such as the route of administration, the dose, and the patient’s physiological state can influence these processes and thus the drug’s bioavailability .
Result of Action
The activation of the beta-adrenergic receptor by 2-(3-Chlorophenyl)ethanol leads to the relaxation of bronchial smooth muscle, which increases airway opening . This can help to alleviate symptoms in conditions such as asthma and other pulmonary diseases .
Action Environment
The action of 2-(3-Chlorophenyl)ethanol can be influenced by various environmental factors. For example, the presence of other drugs that also target the beta-adrenergic receptor can affect its efficacy. Additionally, factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s action .
特性
IUPAC Name |
2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWAVJKRSASRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199773 | |
| Record name | m-Chlorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethanol | |
CAS RN |
5182-44-5 | |
| Record name | 2-(3-Chlorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Chlorophenethylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Chlorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-chlorophenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


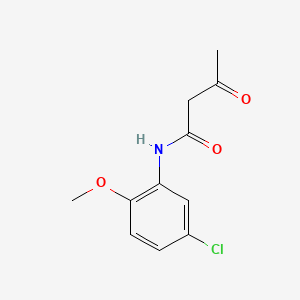
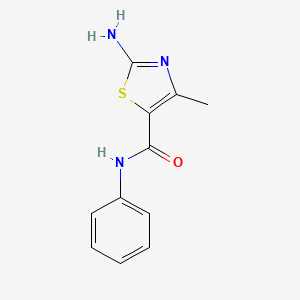
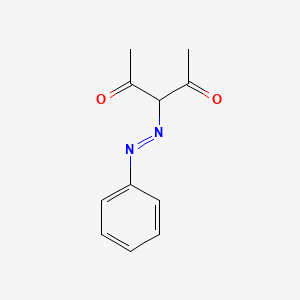


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)
